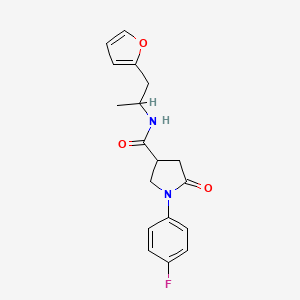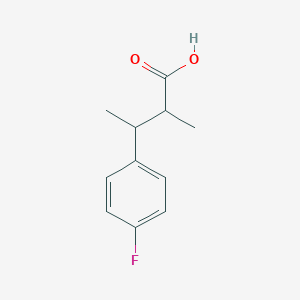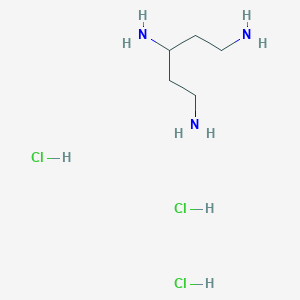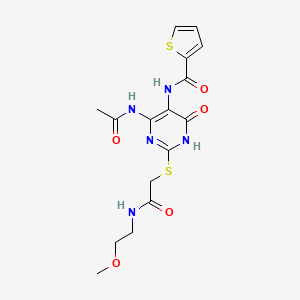
1-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as FPPP and belongs to the class of pyrrolidine carboxamide derivatives. The chemical structure of FPPP comprises a pyrrolidine ring, a furan ring, and a carboxamide group.
Scientific Research Applications
Novel Kinase Inhibitors
Compounds with similar structures have been identified as potent and selective kinase inhibitors, demonstrating efficacy in models of cancer. For instance, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides highlights the potential of such compounds in targeting the Met kinase superfamily, showing significant promise in cancer therapy (G. M. Schroeder et al., 2009).
Antiprotozoal Agents
Compounds featuring furan and pyridine moieties have been synthesized and evaluated for their antiprotozoal activity, offering new avenues for the treatment of diseases caused by protozoan parasites. The synthesis of novel dicationic imidazo[1,2-a]pyridines demonstrates strong DNA affinities and significant in vitro and in vivo activity against protozoal pathogens, highlighting their potential as therapeutic agents (M. Ismail et al., 2004).
Advanced Materials Research
The synthesis and characterization of new polyamides derived from fluorene-based carboxylic acids and diamines suggest applications in creating materials with desirable properties such as solubility in organic solvents, high glass transition temperatures, and stability at elevated temperatures. Such materials could find applications in electronics, coatings, and other advanced material domains (S. Hsiao et al., 1999).
Imaging and Sensor Applications
Research into the synthesis and application of compounds with structural similarity for imaging and sensing demonstrates the potential for these molecules in biomedical applications. For example, the development of fluorescent chemosensors for detecting ions like Cd2+ and CN− showcases the utility of such compounds in environmental monitoring and biological imaging (P. Ravichandiran et al., 2020).
Neuroinflammation Imaging
Compounds structurally related to the target molecule have been explored for PET imaging of neuroinflammation, targeting specific receptors in the brain. This application is particularly relevant for diagnosing and studying neurodegenerative diseases, demonstrating the broad potential of such chemical structures in neuroscience and pharmacology (H. Lee et al., 2022).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12(9-16-3-2-8-24-16)20-18(23)13-10-17(22)21(11-13)15-6-4-14(19)5-7-15/h2-8,12-13H,9-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHMIISOOXDLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2448091.png)



![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(3-fluorophenyl)benzamide](/img/structure/B2448096.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2448097.png)






![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2448110.png)
![N-(2,4-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2448113.png)